molecular formula C19H22N2O4S B3014396 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-isopropoxybenzamide CAS No. 946260-99-7

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-isopropoxybenzamide

Cat. No.: B3014396
CAS No.: 946260-99-7
M. Wt: 374.46
InChI Key: HXODVHDOXYVRTB-UHFFFAOYSA-N
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Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-isopropoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an isothiazolidine ring with a dioxido functional group, a phenyl ring, and an isopropoxy group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-isopropoxybenzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the isothiazolidine ring: This can be achieved by reacting a suitable precursor with sulfur and an oxidizing agent to introduce the dioxido functional group.

    Attachment of the phenyl ring: The phenyl ring can be introduced through a coupling reaction, such as a Suzuki coupling, using a boronic acid derivative.

    Formation of the benzamide structure: The final step involves the reaction of the intermediate with an isopropoxy-substituted benzoyl chloride under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-isopropoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the isopropoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-isopropoxybenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzamide
  • N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzamide
  • N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-butoxybenzamide

Uniqueness

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-isopropoxybenzamide is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-14(2)25-18-9-7-15(8-10-18)19(22)20-16-5-3-6-17(13-16)21-11-4-12-26(21,23)24/h3,5-10,13-14H,4,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXODVHDOXYVRTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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